molecular formula C11H8N4O B13875380 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

Cat. No.: B13875380
M. Wt: 212.21 g/mol
InChI Key: YPYMHDWYRNUNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine (CAS 1428881-82-6) is a benzoxazole-based chemical compound with the molecular formula C11H8N4O and a molecular weight of 212.21 g/mol . This heterocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of receptor antagonists and kinase inhibitors. The benzoxazole core is a privileged structure in drug discovery, featured in several approved drugs and experimental compounds . Research into analogous 2-arylbenzoxazole compounds has identified them as potent antagonists for the adenosine A2A receptor (A2AR) . This mechanism is a promising therapeutic strategy for managing neurodegenerative diseases such as Parkinson's and Alzheimer's, as A2A receptor antagonists have been shown to improve spatial memory and reduce neurotoxicity in experimental models . Furthermore, related azolopyrimidine derivatives have been extensively studied as inhibitors of various kinases, including Casein Kinase 2 (CK2), a enzyme target in oncology research due to its role in cell proliferation and survival . The structural features of this compound, combining a benzoxazole with a pyrimidine heterocycle, make it a valuable building block for constructing novel molecules for high-value research applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

7-pyrimidin-5-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C11H8N4O/c12-11-9-3-1-2-8(10(9)16-15-11)7-4-13-6-14-5-7/h1-6H,(H2,12,15)

InChI Key

YPYMHDWYRNUNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CN=CN=C3)ON=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Pyrimidin 5 Yl 1,2 Benzoxazol 3 Amine

Retrosynthetic Analysis of 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-C bond between the pyrimidine (B1678525) and benzoxazole (B165842) rings. This bond is a prime candidate for formation via a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. This leads to two key synthons: a 7-halo-1,2-benzoxazol-3-amine derivative and a pyrimidine-5-boronic acid or its equivalent.

Further disconnection of the 7-halo-1,2-benzoxazol-3-amine intermediate points towards a 2-fluoro-3-halobenzonitrile precursor. The formation of the 1,2-benzoxazole ring can be envisioned through an intramolecular nucleophilic aromatic substitution of the fluorine atom by an oxime nitrogen. The 3-amino group can be introduced from a nitrile functionality at the appropriate stage. The pyrimidine-5-boronic acid can be traced back to a 5-halopyrimidine, which is a common starting material for such organoborane reagents.

Classical and Novel Synthetic Routes Towards this compound

Based on the retrosynthetic analysis, both multi-step and one-pot strategies can be devised for the synthesis of this compound.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis would involve the separate preparation of the two key heterocyclic intermediates followed by their coupling.

Synthesis of the 7-halo-1,2-benzoxazol-3-amine intermediate: The synthesis could commence from a suitably substituted 2-fluorobenzonitrile. For instance, 2-fluoro-3-iodobenzonitrile (B1442294) could be a viable starting material. This would be subjected to a reaction with hydroxylamine (B1172632) to form the corresponding amidoxime, which upon intramolecular cyclization would yield 7-iodo-1,2-benzoxazol-3-amine. The cyclization can often be promoted by a base.

Synthesis of the pyrimidine-5-boronic acid intermediate: Starting from a commercially available 5-bromopyrimidine, the boronic acid or a boronate ester derivative can be prepared via a Miyaura borylation reaction. This typically involves reacting the halopyrimidine with a diboron (B99234) reagent in the presence of a palladium catalyst.

Coupling of the intermediates: The final step would be a Suzuki-Miyaura cross-coupling reaction between 7-iodo-1,2-benzoxazol-3-amine and pyrimidine-5-boronic acid. mdpi.com This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-chemistry.org

One-Pot Reaction Strategies

The development of one-pot syntheses is highly desirable as they can reduce the number of purification steps, save time, and minimize waste. researchgate.netbohrium.comresearchgate.net A potential one-pot strategy for this compound could involve a tandem sequence of reactions. For example, the formation of the 1,2-benzoxazole ring could be followed in the same reaction vessel by the cross-coupling reaction without isolation of the benzoxazole intermediate. This would require careful selection of reagents and reaction conditions that are compatible with both transformations.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis, particularly the key Suzuki-Miyaura cross-coupling step, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

Catalyst Screening and Selection

The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling. researchgate.netresearchgate.net A variety of palladium sources and phosphine ligands can be screened to identify the most effective combination for the coupling of the 7-halo-1,2-benzoxazol-3-amine and pyrimidine-5-boronic acid.

Catalyst SystemLigandYield (%)Reaction Time (h)
Pd(PPh3)4-6512
Pd(OAc)2PPh37210
Pd2(dba)3SPhos856
PdCl2(dppf)-788

This interactive table presents hypothetical data for catalyst screening in the synthesis of this compound via Suzuki-Miyaura coupling. The data illustrates that a catalyst system of Pd2(dba)3 with the SPhos ligand could potentially offer the highest yield in the shortest reaction time.

Solvent Effects and Reaction Kinetics

The solvent can significantly influence the rate and outcome of the Suzuki-Miyaura reaction by affecting the solubility of the reactants and the stability of the catalytic species. digitellinc.comnih.govwhiterose.ac.ukresearchgate.netbeilstein-journals.org A screening of various solvents or solvent mixtures is therefore essential.

SolventDielectric Constant (approx.)Yield (%)
Toluene2.468
Dioxane2.275
DMF36.788
DME/Water (4:1)-92

This interactive table showcases hypothetical data on the effect of different solvents on the yield of the Suzuki-Miyaura coupling for the synthesis of this compound. The results suggest that a mixture of DME and water could be the optimal solvent system, likely due to the enhanced solubility of both the organic substrates and the inorganic base.

Understanding the reaction kinetics is also important for process optimization. The rate of benzoxazole formation can be influenced by factors such as temperature and catalyst loading. rsc.orgresearchgate.netacs.orgresearchgate.net Kinetic studies would involve monitoring the reaction progress over time under different conditions to determine the rate law and activation energy for the key bond-forming steps.

Temperature and Pressure Influences

There is no available information in the scientific literature regarding the specific effects of temperature and pressure on the synthesis of this compound. General principles of chemical kinetics suggest that temperature would likely influence reaction rates, and for reactions involving gaseous reagents or intermediates, pressure would also be a significant factor. However, without experimental data, any discussion remains purely speculative.

Derivatization Strategies for this compound Analogues

Specific derivatization strategies for this compound have not been reported. However, based on the functional groups present in the molecule, one could hypothesize potential modifications.

Substituent Modifications on Pyrimidine Moiety

The pyrimidine ring is generally susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. However, without specific examples for the target compound, any proposed modifications would be conjectural.

Functionalization of Benzoxazole Core

The benzoxazole core could potentially undergo electrophilic aromatic substitution. The positions of substitution would be directed by the existing substituents. The amino group at the 3-position is a key site for functionalization, such as acylation or alkylation, to produce a variety of amide or amine derivatives.

Regioselective Transformations

No information on regioselective transformations for this compound is available. Achieving regioselectivity in the functionalization of either the pyrimidine or benzoxazole ring would depend on the specific reagents and reaction conditions employed, none of which are documented for this compound.

Green Chemistry Approaches in the Synthesis of this compound

There are no specific green chemistry approaches documented for the synthesis of this compound. General green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are broadly applicable in organic synthesis but have not been specifically applied to this compound in any published research.

Advanced Structural Elucidation and Conformational Analysis of 7 Pyrimidin 5 Yl 1,2 Benzoxazol 3 Amine

Spectroscopic Characterization Techniques Applied to 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

A combination of powerful spectroscopic techniques is employed to unambiguously determine the chemical structure and connectivity of this compound.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence. For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed value to confirm its elemental formula (C₁₁H₈N₄O).

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

Note: This table represents theoretical data. Actual experimental values would be obtained from HRMS analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the this compound molecule.

One-dimensional (1D) ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the molecule's conformation and the relative orientation of the pyrimidine (B1678525) and benzoxazole (B165842) ring systems.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Amine (NH₂) Broad singlet s
Pyrimidine H-2 ~9.2 s
Pyrimidine H-4, H-6 ~9.0 d
Benzoxazole H-4 ~7.8 d
Benzoxazole H-5 ~7.5 t

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Benzoxazole C-3 ~150
Benzoxazole C-3a ~115
Benzoxazole C-4 ~125
Benzoxazole C-5 ~128
Benzoxazole C-6 ~120
Benzoxazole C-7 ~135
Benzoxazole C-7a ~160
Pyrimidine C-2 ~158
Pyrimidine C-4, C-6 ~155

Note: The chemical shifts in Tables 2 and 3 are predicted values and may vary in experimental conditions. The exact assignments would be confirmed by 2D NMR data.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. For this compound, these techniques would be expected to show characteristic absorption bands for the amine (N-H stretching and bending), aromatic C-H stretching, C=N and C=C stretching of the aromatic rings, and the C-O-N stretching of the benzoxazole ring.

Table 4: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3400-3200
Amine (N-H) Bending 1650-1580
Aromatic (C-H) Stretch 3100-3000
Aromatic (C=C) Stretch 1600-1450
Benzoxazole (C=N) Stretch 1650-1550

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

X-ray Crystallography of this compound and its Co-crystals

While NMR provides the structure in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.

Single-crystal X-ray diffraction analysis of this compound would provide an unambiguous three-dimensional model of the molecule. This data is crucial for understanding the planarity of the ring systems and the preferred conformation of the molecule in the solid state. The analysis would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring.

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is also of great importance. Different polymorphs can have different physical properties, which can impact the behavior of a pharmaceutical compound. A thorough crystallographic study would investigate the potential for different crystalline forms of this compound. The formation of co-crystals, where the target molecule crystallizes with a second component, is another area of interest for modifying the physicochemical properties of the compound.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
β (°) [Value]
Volume (ų) [Value]
Z 4

Note: This table presents a hypothetical set of crystallographic parameters. Actual data would be obtained from a single-crystal X-ray diffraction experiment.

Intermolecular Interactions in Solid State

A definitive analysis of the intermolecular interactions of this compound in the solid state is contingent upon the successful crystallization of the compound and subsequent single-crystal X-ray diffraction studies. Such an analysis would typically reveal the nature and geometry of hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces that govern the crystal packing. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

Conformational Landscape and Torsional Analysis of this compound

The conformational flexibility of this compound is primarily determined by the torsional angles between the pyrimidinyl and benzoxazole ring systems. A comprehensive understanding of its conformational landscape requires a synergistic approach combining computational modeling and experimental validation.

Computational Conformational Sampling

Computational methods, such as density functional theory (DFT) and molecular mechanics, would be employed to perform a systematic scan of the potential energy surface of the molecule. This analysis would identify low-energy conformers and the energy barriers between them. The key dihedral angle between the pyrimidine and benzoxazole rings would be systematically varied to map out the conformational space. The results of such a study would likely be presented in a Ramachandran-like plot, illustrating the energetically favorable and unfavorable regions of conformational space.

Experimental Validation of Preferred Conformations

Experimental techniques are essential to validate the computationally predicted preferred conformations. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, could provide through-space proton-proton distance information, which can be used to infer the dominant conformation in solution. Furthermore, should a crystal structure become available, it would provide the definitive solid-state conformation, serving as a benchmark for the computational models.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of available scientific literature, no specific computational chemistry or chemoinformatics studies focusing on the compound this compound could be identified.

While the fields of computational chemistry and chemoinformatics are active areas of research for a wide variety of chemical compounds, it appears that this particular molecule has not been the subject of published research in the areas outlined in the requested article structure.

Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, are highly specific to the molecule being investigated. The electronic structure, potential biological targets, and dynamic behavior of a compound are unique to its three-dimensional arrangement of atoms. Therefore, it is not scientifically accurate to extrapolate findings from related but structurally distinct molecules to describe this compound.

Searches for computational data on related scaffolds such as pyrimidines, benzoxazoles, and pyrazolo[1,5-a]pyrimidines did yield numerous studies. nih.govresearchgate.netresearchgate.net These investigations employ the requested methodologies to explore the properties and potential applications of those distinct chemical series. For instance, molecular docking and molecular dynamics simulations are commonly used to investigate the binding of pyrimidine-containing compounds to various protein targets. nih.govnih.gov Similarly, DFT calculations are a standard approach for understanding the electronic properties and reactivity of heterocyclic compounds like benzoxazoles. researchgate.net

However, without specific research dedicated to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is contingent on the existence of primary research literature, which is currently unavailable for this specific compound.

Therefore, the following sections of the requested article cannot be completed:

Computational Chemistry and Chemoinformatics Studies of 7 Pyrimidin 5 Yl 1,2 Benzoxazol 3 Amine

Molecular Dynamics Simulations of 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine in Biological Systems

Further investigation into this specific compound would require novel computational research to be conducted and published by the scientific community.

Ligand Stability and Conformational Dynamics in Active Sites

Molecular Dynamics (MD) simulations are a fundamental tool for understanding the dynamic behavior of a ligand when bound to its protein target. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of the binding pose, the key interactions that maintain the complex, and the conformational flexibility of both the ligand and the protein. researchgate.net

For this compound, an MD simulation would be initiated by docking the molecule into the active site of a relevant biological target. The stability of the resulting complex would then be assessed over a simulation trajectory, typically lasting hundreds of nanoseconds. A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial docked position. A low and stable RMSD value over time suggests a stable binding mode, whereas large fluctuations could indicate an unstable interaction. researchgate.net These simulations can highlight which parts of the molecule are most mobile and which are anchored, providing crucial insights for future design modifications. acs.org

Table 1: Illustrative RMSD Data for MD Simulation of this compound in a Target Active Site

Simulation Time (ns) RMSD (Å) of Ligand Notes
0 0.0 Initial docked pose.
10 1.2 Initial relaxation and adjustment within the binding pocket.
25 1.5 Reached a stable conformation.
50 1.4 Minor fluctuations around the stable pose.
100 1.6 Continued stability, indicating a favorable binding mode.

This interactive table demonstrates a hypothetical stable binding scenario where the RMSD of the ligand remains low throughout the simulation.

Water Molecule Dynamics in Binding Pockets

Water molecules within a protein's binding pocket can play a critical role in mediating protein-ligand interactions. nih.govnih.gov They can form hydrogen bond bridges between the ligand and the protein, contributing significantly to binding affinity. mdpi.com Conversely, displacing high-energy water molecules from a hydrophobic pocket can also be a major driving force for ligand binding. cresset-group.com

Computational techniques can be used to predict the location and energetic favorability of water molecules in the active site. morressier.com For this compound, this analysis would identify whether any "bridging" water molecules are crucial for its binding. The free energy of displacing these water molecules can be calculated to determine whether modifying the ligand to directly interact with the protein in that space would be favorable. Understanding the dynamics of these water molecules is essential for the rational design of more potent inhibitors. cresset-group.com

Table 2: Example of Energetic Analysis of Water Molecules in a Binding Pocket

Water Molecule ID Location in Binding Site Energetic Contribution (kcal/mol) Implication for Ligand Design
HOH_301 Bridges pyrimidine (B1678525) N to Asp128 -2.5 Unfavorable to displace; consider maintaining this interaction.
HOH_452 In hydrophobic sub-pocket +1.8 Favorable to displace; target this area with a hydrophobic group.
HOH_510 Bridges amine to Glu170 -3.1 Critical interaction; essential to preserve.

This interactive table provides a hypothetical scenario illustrating how the energetic properties of water molecules can guide drug design decisions.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound Analogues

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. jocpr.comdrugdesign.org These models are invaluable for predicting the activity of newly designed compounds before they are synthesized, thereby saving significant time and resources. nih.govjetir.org

Development of Predictive Models

For a series of analogues of this compound, a QSAR model can be developed to predict their potency against a specific target. This involves compiling a dataset of molecules with their experimentally measured activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques generate 3D fields around the molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. tandfonline.com A robust QSAR model, validated through statistical methods, can provide a visual representation (contour maps) of which regions around the molecule are sensitive to modification, guiding chemists on where to add or remove certain chemical groups to enhance activity.

Table 3: Illustrative Statistical Parameters for a 3D-QSAR Model

Parameter Value Description
q² (Cross-validated r²) 0.65 Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²) 0.92 Shows a strong correlation between predicted and actual activity for the training set.
Number of Components 5 The optimal number of principal components used to build the model.
Standard Error of Prediction 0.25 A measure of the model's predictive accuracy.

This interactive table shows typical validation metrics for a predictive QSAR model.

Descriptor Generation and Selection

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structures. wiley.com These descriptors can be categorized into several classes, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices). ucsb.eduhufocw.org The process involves calculating a large number of descriptors for each molecule in the dataset and then selecting the most relevant ones that correlate with the biological activity. researchgate.netprotoqsar.com Proper descriptor selection is crucial to avoid overfitting and to build a model that is both predictive and mechanistically interpretable.

Table 4: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptor Relevance to Biological Activity
Electronic Dipole Moment Influences polar interactions with the target protein.
Steric Molecular Volume Relates to the fit of the molecule within the binding pocket.
Hydrophobicity LogP Governs membrane permeability and hydrophobic interactions.
Topological Number of Rotatable Bonds Affects conformational flexibility and entropy of binding.

This interactive table lists different types of molecular descriptors and their importance in QSAR studies.

Cheminformatics Approaches for Analog Design and Library Generation

Cheminformatics provides the tools and techniques to efficiently design novel molecules and create virtual libraries for screening. For this compound, these approaches can be used to explore new chemical space around its core structure.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy used to identify new molecular cores that can maintain the essential 3D arrangement of key interaction features of a known active molecule. biosolveit.deuniroma1.it This can lead to the discovery of compounds with completely different chemical structures but similar biological activity, potentially offering improved properties or a novel intellectual property position. bhsai.orgresearchgate.net For this compound, one might replace the benzoxazole (B165842) core with other bicyclic heterocycles to find new scaffolds.

Bioisosteric replacement is a more subtle modification where a functional group in a molecule is replaced by another group with similar physical or chemical properties. fiveable.meopenmedscience.comwikipedia.org The goal is to enhance potency, improve pharmacokinetic properties, or reduce toxicity. spirochem.comcambridgemedchemconsulting.com For example, the pyrimidine ring could be replaced with other aromatic heterocycles, or the amine group could be swapped for other hydrogen bond donors. nih.gov

Table 5: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Group Potential Bioisostere(s) Rationale for Replacement
Pyrimidine Ring Pyridine, Thiazole, Phenyl Modulate electronic properties and explore new interactions.
Amine (-NH₂) Hydroxyl (-OH), Methylamine (-NHCH₃) Alter hydrogen bonding capacity and basicity.
Benzoxazole Core Benzothiazole, Indazole, Benzimidazole Scaffold hopping to find novel, patentable core structures.

This interactive table provides examples of how bioisosterism can be applied to modify the lead compound.

Lack of Publicly Available Data for Diversity Analysis of this compound Libraries

Following a comprehensive search for computational chemistry and chemoinformatics studies, it has been determined that there is a notable absence of publicly available scientific literature focusing specifically on the diversity analysis of synthesized libraries of the chemical compound this compound.

This lack of information prevents the generation of a detailed and scientifically accurate article on this specific topic as requested. The creation of such an article would necessitate access to proprietary research data, which is not available in the public domain. Therefore, the requested content on the "Diversity Analysis of Synthesized Libraries" for this compound cannot be provided at this time.

Investigation of Molecular Mechanisms of Action for 7 Pyrimidin 5 Yl 1,2 Benzoxazol 3 Amine in Vitro and Mechanistic Focus

Target Identification and Validation Methodologies for 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

Specific studies employing target identification and validation methodologies for this compound have not been reported. In general, the following techniques are commonly used to elucidate the molecular targets of novel chemical entities.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique used to isolate and identify the cellular binding partners of a small molecule. This method involves immobilizing the compound of interest onto a solid support matrix. A cellular lysate is then passed over this matrix, allowing proteins that bind to the compound to be captured. These proteins can subsequently be eluted and identified using mass spectrometry-based proteomics. This approach can provide direct evidence of a compound's molecular targets.

Gene Expression Profiling and Pathway Analysis

Gene expression profiling, often performed using techniques like RNA sequencing, can offer insights into the biological pathways affected by a compound. nih.gov By treating cells with the compound and analyzing the subsequent changes in gene expression, researchers can infer the compound's mechanism of action. An upregulation or downregulation of genes within a specific pathway can suggest that the compound interacts with a component of that pathway.

Reporter Gene Assays for Specific Biological Pathways

Reporter gene assays are utilized to monitor the activation or inhibition of specific signaling pathways. These assays employ a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. A change in the reporter gene's expression level in the presence of the compound indicates modulation of the corresponding pathway.

Enzyme Inhibition and Activation Kinetics of this compound (In Vitro)

No data regarding the in vitro enzyme inhibition or activation kinetics for this compound is currently available. The determination of such parameters is crucial for understanding a compound's potency and mechanism of interaction with its target.

Determination of IC50/Ki Values against Specific Enzymes

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme. These values are typically determined through a series of in vitro enzymatic assays with varying concentrations of the inhibitor.

Mechanism of Inhibition (Competitive, Non-competitive, Uncompetitive)

Elucidating the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) is essential for understanding how a compound interacts with its target enzyme. This is typically investigated by measuring the enzyme's reaction rates at different substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.

Receptor Binding Studies for this compound (In Vitro)

The initial characterization of the molecular interactions of this compound involves a comprehensive evaluation of its binding affinity and kinetics to putative biological targets. These in vitro assays are fundamental in elucidating the compound's primary mechanism of action and selectivity profile.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. This technique utilizes a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace this radioligand provides a quantitative measure of its binding affinity, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific radioligand binding data for this compound is not extensively available in the public domain, the general methodology would involve incubating the compound with cell membranes or purified receptors expressing the target of interest in the presence of a suitable radioligand. The displacement of the radioligand would be measured at various concentrations of the test compound to generate a competition curve, from which the Ki or IC50 value can be derived.

Interactive Data Table: Hypothetical Radioligand Binding Affinities

Target ReceptorRadioligandKi (nM)
Receptor A[3H]-Ligand X50
Receptor B[125I]-Ligand Y>1000
Receptor C[3H]-Ligand Z250

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. This method provides detailed information on the association rate (ka) and dissociation rate (kd) of a compound with its target, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value signifies a higher binding affinity.

In a typical SPR experiment, the target receptor is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and subsequent dissociation are monitored by detecting changes in the refractive index at the sensor surface. This allows for a detailed characterization of the binding kinetics, offering insights into the stability and duration of the compound-receptor complex.

Interactive Data Table: Hypothetical SPR Kinetic Parameters

Target Receptorka (1/Ms)kd (1/s)KD (nM)
Receptor A1.5 x 10^57.5 x 10^-45
Receptor BNot DeterminedNot Determined>10000
Receptor C2.0 x 10^45.0 x 10^-3250

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently available.

Cellular Pathway Modulation by this compound (Cell-based Assays)

To understand the functional consequences of receptor binding, it is crucial to investigate the effects of this compound on intracellular signaling pathways and cellular processes. Cell-based assays provide a more physiologically relevant context to elucidate the compound's mechanism of action.

Analysis of Downstream Signaling Events

Upon binding to its target receptor, a compound can trigger a cascade of downstream signaling events. The modulation of these pathways by this compound can be assessed using various techniques, such as Western blotting, ELISA, or reporter gene assays. These methods can quantify changes in the phosphorylation status of key signaling proteins (e.g., kinases) or the expression levels of target genes. For instance, if the compound targets a receptor tyrosine kinase, one would expect to see alterations in the phosphorylation of downstream effectors like Akt or ERK.

Cell Cycle Perturbations and Apoptosis Induction Mechanisms

Many therapeutic agents exert their effects by interfering with the cell cycle or by inducing programmed cell death (apoptosis). Flow cytometry is a commonly used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment of cancer cells with an effective anti-proliferative agent often leads to cell cycle arrest at a specific checkpoint. nih.gov

Furthermore, the induction of apoptosis can be evaluated by measuring markers such as caspase activation (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), or the externalization of phosphatidylserine (B164497) (Annexin V staining). nih.gov Investigating these parameters would reveal whether this compound can halt cell proliferation and trigger cell death.

Autophagy Modulation and Stress Response Activation

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and it can be either a pro-survival or pro-death mechanism depending on the cellular context. nih.gov The modulation of autophagy by a compound can be monitored by observing the formation of autophagosomes and the processing of autophagy-related proteins like LC3-II. nih.gov

Cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress, can also be activated by chemical compounds. nih.gov The activation of these pathways can be assessed by measuring the expression of stress-related markers. Understanding the interplay between this compound and these fundamental cellular processes is critical for a complete mechanistic understanding.

Structure-Activity Relationship (SAR) Studies on this compound Analogues for Mechanistic Insights

No publicly available data exists on the structure-activity relationship studies of this compound analogues.

Correlation of Structural Features with Molecular Interactions

There is no available research correlating the structural features of this compound with specific molecular interactions.

Rational Design of Probes for Target Engagement Studies

Information regarding the rational design of chemical probes for studying the target engagement of this compound is not available in the scientific literature.

Pre Clinical Pharmacological Profiling of 7 Pyrimidin 5 Yl 1,2 Benzoxazol 3 Amine in Vitro and Ex Vivo Focus

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Substrate and Inhibitor Profiling of Drug Transporters (In Vitro)

There is currently no publicly available data from in vitro studies to determine whether 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (e.g., OATP1B1, OATP1B3), or Organic Cation Transporters (OCTs). Such studies are essential in preclinical development to anticipate potential drug-drug interactions and to understand the compound's absorption, distribution, and excretion characteristics.

Interactive Data Table: In Vitro Drug Transporter Profiling of this compound

TransporterSubstrate StatusInhibition Profile (IC₅₀)Assay System
P-gp (MDR1)Data not availableData not availableData not available
BCRPData not availableData not availableData not available
OATP1B1Data not availableData not availableData not available
OATP1B3Data not availableData not availableData not available
OCT2Data not availableData not availableData not available

Ex Vivo Organ and Tissue Response Assays (e.g., Isolated Organ Bath Studies)

Comprehensive ex vivo studies on isolated organs and tissues are critical for characterizing the pharmacological effects of a new chemical entity. However, specific data regarding the effects of this compound in such assays are not available in the public domain.

Smooth Muscle Contraction/Relaxation

No published research was found detailing the effects of this compound on the contraction or relaxation of smooth muscle preparations (e.g., aortic rings, tracheal strips, or intestinal segments). These experiments would typically be used to assess potential vasodilator, bronchodilator, or gastrointestinal motility-modulating properties.

Cardiac Tissue Electrophysiology

The effects of this compound on cardiac tissue electrophysiology have not been reported in publicly accessible literature. Standard ex vivo assessments would involve using isolated cardiac preparations, such as Purkinje fibers or papillary muscles, to evaluate the compound's impact on action potential duration, ion channel currents (e.g., hERG), and other electrophysiological parameters to predict pro-arrhythmic potential.

Interactive Data Table: Ex Vivo Cardiac Tissue Electrophysiology of this compound

PreparationParameter MeasuredObserved EffectConcentration Range
Purkinje FibersAction Potential Duration (APD)Data not availableData not available
Papillary MuscleContractilityData not availableData not available
Isolated CardiomyocytesIon Channel Currents (e.g., IKr, IKs, ICa,L)Data not availableData not available

In Vitro and Ex Vivo Immunomodulatory Effects

Information regarding the potential immunomodulatory effects of this compound is not available from published in vitro or ex vivo studies. Such investigations are necessary to determine if the compound interacts with the immune system, which could be a desired therapeutic effect or an unwanted side effect.

Cytokine Production Profiling in Immune Cells

There are no available data on the effect of this compound on cytokine production by immune cells. Profiling studies would typically involve treating isolated immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages, T-cells), with the compound and measuring the release of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).

Immune Cell Proliferation and Differentiation Studies

No studies have been published that assess the impact of this compound on the proliferation or differentiation of immune cells. These assays would evaluate the compound's potential to stimulate or suppress the growth of lymphocytes (T-cells, B-cells) or to influence the differentiation of precursor cells into mature immune cell types (e.g., dendritic cells, macrophages).

Based on a comprehensive review of available scientific literature, there is currently no specific information available regarding the pre-clinical pharmacological profiling of the chemical compound This compound in the context of its antimicrobial, antibacterial, or antifungal activities.

Extensive searches for data pertaining to the in vitro and ex vivo antimicrobial properties of this specific molecule did not yield any published research. Consequently, it is not possible to provide details on its antibacterial spectrum against Gram-positive and Gram-negative strains, its efficacy against fungal pathogens, or its potential mechanisms of antimicrobial action.

Further research and publication of studies specifically investigating this compound are required to elucidate its pharmacological profile.

Future Research Directions and Translational Perspectives for 7 Pyrimidin 5 Yl 1,2 Benzoxazol 3 Amine

Exploration of Novel Biological Targets for 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

The unique structural architecture of this compound makes it a candidate for interacting with a diverse range of biological targets. The benzoxazole (B165842) nucleus is a privileged scaffold known to interact with various enzymes and receptors. nih.gov Future research should prioritize screening this compound against key target families implicated in major diseases.

A primary area of investigation should be protein kinases, as both benzoxazole and pyrimidine (B1678525) moieties are found in numerous kinase inhibitors. A comprehensive screening against a panel of human kinases could uncover specific inhibitory activities relevant to oncology or inflammatory diseases. Another promising target class is G protein-coupled receptors (GPCRs). Notably, a structurally related chemotype combining a benzoxazole and a pyrimidine core has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), suggesting that this compound could be explored for its potential in neurological disorders. nih.gov

Furthermore, given the established antimicrobial properties of benzoxazole derivatives, evaluating the compound's activity against a panel of pathogenic bacteria and fungi is warranted. nih.govnih.gov Mechanistic studies could focus on targets like DNA gyrase, an enzyme that some benzoxazoles are known to inhibit. researchgate.net

Table 1: Potential Biological Target Classes for this compound
Target ClassRationale / ExamplesPotential Therapeutic Area
Protein KinasesBenzoxazole and pyrimidine are common scaffolds in kinase inhibitors (e.g., VEGFR2 inhibitors). researchgate.netOncology, Inflammation
GPCRsRelated benzoxazole-pyrimidine structures show activity as mGlu₅ modulators. nih.govNeurology, Psychiatry
Bacterial EnzymesBenzoxazole derivatives have shown activity against targets like DNA gyrase. researchgate.netInfectious Diseases
Inflammatory EnzymesCompounds containing the benzoxazole core have demonstrated inhibition of enzymes like cyclooxygenase (COX). researchgate.netInflammatory Disorders

Advanced Synthetic Methodologies and Process Development

The synthesis of 1,2-benzoxazoles has been an area of active research, with numerous methods developed for the construction of this heterocyclic core. chim.it Traditional approaches often involve the cyclization of ortho-substituted aryl oximes. chim.it However, future process development for this compound should focus on adopting advanced and sustainable synthetic methodologies.

Modern synthetic strategies that could enhance the efficiency, scalability, and environmental footprint of the synthesis include:

Catalyst Innovation: Employing novel catalysts, such as nanocatalysts or Brønsted acidic ionic liquids, could improve reaction rates and yields while allowing for easier catalyst recovery and reuse. nih.govrsc.orgacs.org

Flow Chemistry: Transitioning key synthetic steps to a continuous flow process could offer superior control over reaction parameters, improve safety, and facilitate large-scale production.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthetic process for both core construction and subsequent functionalization.

A key challenge is the efficient coupling of the pyrimidine ring to the benzoxazole scaffold. Methodologies like metal-catalyzed cross-coupling reactions will be crucial for forging the C-C bond between the two heterocyclic systems. nih.gov The development of a robust and high-yielding synthetic route is a prerequisite for producing the quantities of material needed for extensive biological evaluation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Specific applications for this compound include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data for benzoxazole and pyrimidine compounds to predict the biological activity (e.g., kinase inhibition, receptor modulation) of novel analogues. nih.govastrazeneca.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial biological data is obtained. These models will help identify the key structural features of this compound that are critical for its activity, guiding the rational design of more potent and selective derivatives.

Retrosynthesis Planning: AI-powered retrosynthesis software can propose novel and efficient synthetic routes to the target compound and its analogues, potentially uncovering more cost-effective or higher-yielding pathways than those devised by traditional methods. beilstein-journals.org

One study successfully utilized an Artificial Neural Network (ANN) to perform a virtual screen that identified a benzoxazole-pyrimidine chemotype, validating the power of this approach for this specific structural class. nih.gov

Development of Advanced Delivery Systems for Research Probes

For this compound to be an effective in vitro and in vivo research probe, its physicochemical properties, such as solubility and stability, must be optimized. nih.gov Many heterocyclic compounds face challenges with poor aqueous solubility, which can hinder biological testing. Advanced drug delivery systems can overcome these limitations.

Future research should explore the formulation of this compound using nanotechnology-based platforms:

Nanoparticle Encapsulation: Encapsulating the compound within biocompatible nanoparticles, such as those made from PLGA or lipids, can enhance its solubility, protect it from degradation, and potentially improve its circulation time in in vivo models.

Cell Membrane-Coated Nanocarriers: A biomimetic approach involves cloaking drug-loaded nanoparticles with natural cell membranes. azonano.com This strategy can help the probe evade immune detection and potentially target specific cell types, making it a more effective tool for in vivo pharmacological studies. azonano.com

Self-Assembling Systems: Investigating the potential for the molecule itself, or derivatives thereof, to self-assemble into nanostructures could provide a carrier-free delivery option, maximizing the compound's concentration at the target site. nih.govrsc.org

These delivery systems are crucial for translating promising in vitro activity into meaningful results in cellular and animal models, a critical step in the validation of any new chemical probe. rsc.org

Table 2: Advanced Delivery Strategies for this compound as a Research Probe
Delivery SystemPrimary AdvantageApplication Focus
Lipid NanoparticlesImproves solubility and bioavailability.In vitro cell-based assays and initial in vivo studies.
Polymeric MicellesEnhances stability and allows for controlled release.Sustained-release studies for prolonged target engagement.
Cell Membrane-Coated NanoparticlesBiocompatibility, immune evasion, and potential for targeting. azonano.comAdvanced in vivo studies requiring long circulation and targeting.

Collaborative Research Opportunities and Interdisciplinary Approaches

The comprehensive evaluation and development of this compound cannot be achieved within a single discipline. Its progression from a chemical entity to a validated research tool or therapeutic lead requires a deeply integrated, interdisciplinary approach. mdpi.comrroij.com

Future success hinges on establishing robust collaborations between various specialists:

Medicinal and Synthetic Chemists: To devise efficient synthetic routes and generate a library of analogues for structure-activity relationship studies. nih.gov

Computational Chemists: To employ AI/ML for predictive modeling, virtual screening, and guiding molecular design. nih.gov

Pharmacologists and Cell Biologists: To design and execute high-throughput screening assays, validate biological targets, and elucidate the compound's mechanism of action.

Pharmaceutical Scientists: To develop advanced formulations and delivery systems to enable effective in vivo testing.

By fostering a collaborative ecosystem, research teams can leverage cutting-edge technologies and diverse expertise to unlock the full potential of novel heterocyclic compounds like this compound, accelerating the pace of discovery and translation. nih.gov

Q & A

Basic: What are the standard synthetic routes for 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling pyrimidine derivatives with benzoxazole precursors. For example, analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via reactions between enaminones and substituted pyrimidines in polar solvents like pyridine or DMF, followed by acidification and crystallization . Characterization relies on multimodal spectroscopy :

  • IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR confirms regioselectivity and substitution patterns (e.g., pyrimidine proton shifts at δ 8.5–9.0 ppm).
  • Mass spectrometry validates molecular weight and fragmentation patterns.
    Reference protocols are detailed in pyrimidine-carboxamide syntheses .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation of this compound derivatives?

Answer:
Contradictions often arise from tautomerism or regioisomeric impurities. To mitigate:

  • Variable-temperature NMR distinguishes dynamic processes (e.g., keto-enol tautomerism in pyrimidine rings) .
  • 2D NMR (COSY, HSQC) maps coupling networks to confirm connectivity.
  • X-ray crystallography provides unambiguous structural data, especially for crystalline intermediates .
    For example, in thiadiazolo-pyrimidine analogs, ¹³C NMR resolved ambiguities in carbonyl vs. amine group positioning .

Basic: What solvents and catalysts optimize the yield of this compound in nucleophilic substitution reactions?

Answer:
Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines, while mild bases (K₂CO₃, Et₃N) facilitate deprotonation. For example:

  • Reactions in DMF at 80–100°C achieved >75% yield for pyrazolo-pyrimidine carboxamides .
  • Catalyst-free conditions in alcohols (ethanol, methanol) are preferred to avoid side reactions with Lewis acids .
    Solvent selection tables for analogous syntheses are reported in thiadiazolo-pyrimidine studies .

Advanced: How can computational methods predict the bioactivity of this compound analogs?

Answer:

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular docking screens binding affinities to targets (e.g., kinase enzymes) using PyMOL or AutoDock .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with observed bioactivity (e.g., antimicrobial IC₅₀) .
    PubChem data on pyridin-2-amine analogs provide baseline bioactivity datasets .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

  • HPLC-MS with C18 columns quantifies impurities (detection limit: <0.1%).
  • Elemental analysis verifies C, H, N composition (±0.3% theoretical).
  • Melting point analysis detects polymorphic forms (e.g., sharp MPs >200°C indicate high crystallinity) .
    Buffer solutions (e.g., ammonium acetate pH 6.5) stabilize compounds during HPLC .

Advanced: What strategies address low solubility of this compound in biological assays?

Answer:

  • Co-solvent systems : Use DMSO-water gradients (<10% DMSO) to maintain compound stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release.
    Imidazopyridine-benzamide analogs demonstrated improved solubility via prodrug derivatization .

Basic: How are regioselectivity challenges managed during functionalization of the benzoxazole ring?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution sites.
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc to avoid side reactions .
    Regioselective amidation of imidazo[1,2-a]pyridines provides precedents .

Advanced: What mechanistic insights explain unexpected byproducts in the synthesis of halogenated derivatives?

Answer:

  • Radical pathways : Halogenation under light/heat may generate aryl radicals, leading to dimerization.
  • Nucleophilic aromatic substitution : Competing pathways (e.g., ipso vs. cine substitution) require careful control of temperature and stoichiometry .
    Studies on chloro-pyridinyl triazoles identified radical scavengers (e.g., BHT) suppress byproducts .

Basic: What are the documented bioactivities of structurally related benzoxazole-pyrimidine hybrids?

Answer:

  • Antimicrobial : MIC values ≤5 µg/mL against Gram-positive bacteria .
  • Anticancer : IC₅₀ <10 µM in breast cancer cell lines (MCF-7) via kinase inhibition .
  • Anti-inflammatory : COX-2 selectivity ratios >50 in murine macrophages .
    Bioactivity data for analogs are curated in PubChem .

Advanced: How can isotopic labeling (²H, ¹³C) aid in metabolic studies of this compound?

Answer:

  • Stable isotope tracing : ¹³C-labeled pyrimidine rings track hepatic metabolism via LC-MS.
  • Deuterated amines (e.g., -ND₂) quantify oxidative deamination rates using kinetic isotope effects.
    Synthetic protocols for deuterated imidazopyridines are reported .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.